

Cochinmicin I: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Cochinmicin I*

Cat. No.: *B1177782*

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This technical guide provides an in-depth overview of **Cochinmicin I**, a potent cyclodepsipeptide endothelin antagonist. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular characteristics, relevant biological pathways, and key experimental methodologies.

Core Molecular Data

Cochinmicin I is a complex natural product with significant therapeutic potential. Its fundamental molecular properties are summarized below.

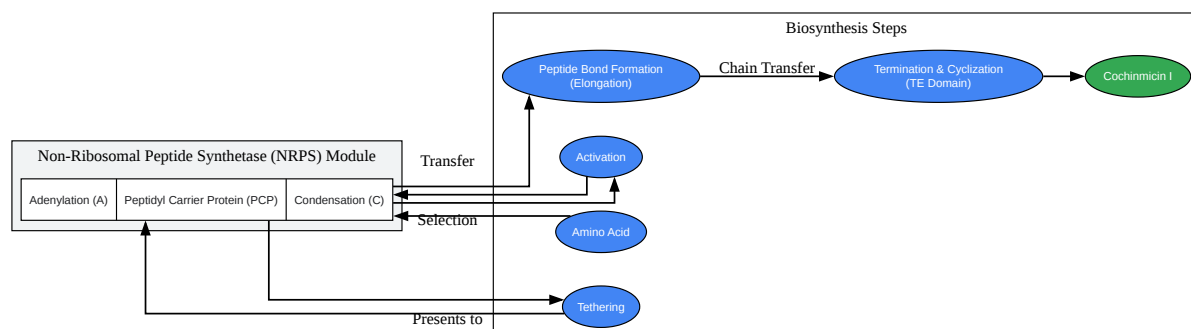
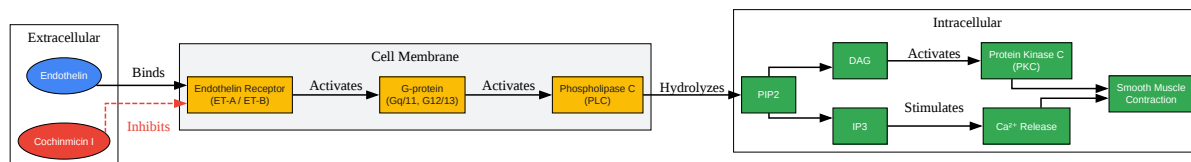
Property	Value	Source
Molecular Formula	C46H47N7O12	[1] [2]
Molecular Weight	889.9 g/mol	[1] [2]

Endothelin Signaling Pathway and Cochinmicin I's Mechanism of Action

Cochinmicin I functions as a competitive antagonist of endothelin receptors.[\[3\]](#) Endothelins are potent vasoconstricting peptides that mediate their effects through two G-protein coupled receptors: Endothelin Receptor Type A (ET-A) and Type B (ET-B). The binding of endothelin to

these receptors, primarily ET-A on vascular smooth muscle cells, initiates a signaling cascade that leads to vasoconstriction. **Cochinmicin I** competitively binds to these receptors, inhibiting the downstream signaling cascade.

The signaling pathway initiated by endothelin binding involves the activation of G-proteins, specifically Gq/11 and G12/13.[1][2][4] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction and vasoconstriction. By blocking the initial binding of endothelin, **Cochinmicin I** prevents these downstream effects.



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